molecular formula C37H30ClP B3425870 Triphenyl(triphenylmethyl)phosphonium chloride CAS No. 48234-64-6

Triphenyl(triphenylmethyl)phosphonium chloride

Cat. No.: B3425870
CAS No.: 48234-64-6
M. Wt: 541.1 g/mol
InChI Key: LZOHWIXYBMRNAP-UHFFFAOYSA-M
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Description

Triphenyl(triphenylmethyl)phosphonium chloride is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three phenyl groups and a triphenylmethyl (trityl) group. These salts are pivotal in organic synthesis, materials science, and industrial applications due to their ionic nature and tunable reactivity.

Properties

IUPAC Name

triphenyl(trityl)phosphanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H30P.ClH/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;/h1-30H;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOHWIXYBMRNAP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H30ClP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936940
Record name Triphenyl(triphenylmethyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16436-71-8
Record name Phosphonium, triphenyl(triphenylmethyl)-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016436718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triphenyl(triphenylmethyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenyl(triphenylmethyl)phosphonium chloride can be synthesized through the reaction of triphenylphosphine with triphenylmethyl chloride. The reaction typically involves dissolving triphenylphosphine in an organic solvent such as dichloromethane, followed by the addition of triphenylmethyl chloride. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Radical Generation via Single Electron Transfer (SET)

Triphenyl(triphenylmethyl)phosphonium chloride participates in SET reactions, generating triphenylmethyl radicals.
Key Findings :

  • Reaction with reducing agents (e.g., Zn, Na) in nonpolar solvents produces Gomberg’s dimer ((C₆H₅)₃C)₂ via radical coupling .

  • Under argon, triphenylmethyl radicals are trapped by hydrogen donors like cumene, forming triphenylmethane .

Conditions :

ParameterValueSource
SolventBenzene, tert-butylbenzene
Temperature105°C
Yield (triphenylmethane)~91%

Nucleophilic Substitution at Phosphorus

The chloride anion can be displaced by nucleophiles, forming new phosphonium salts.
Examples :

  • Reaction with silver hexafluorophosphate (AgPF₆) yields triphenylmethyl hexafluorophosphate, a stable ionic compound .

  • Alkylation with methyl iodide produces tetrasubstituted phosphonium salts .

Reaction Efficiency :

  • Substitution reactions typically proceed in polar aprotic solvents (e.g., DCM) at room temperature.

  • Purity of products exceeds 99% after recrystallization .

Acid-Base Reactions: Ylide Formation

Deprotonation of the methyl group adjacent to phosphorus generates a reactive ylide.
Key Data :

  • Base: Commonly uses NaH or LDA in THF.

  • Stability: Ylides derived from this compound are less stable than those from simpler phosphonium salts due to steric hindrance.

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes decomposition:

  • Releases HCl and forms triphenylphosphine oxide.

  • Residual triphenylmethyl groups may dimerize or form triphenylmethane .

Thermal Stability Profile :

Temperature (°C)ObservationSource
150Slow decomposition begins
220Rapid decomposition observed

Scientific Research Applications

Synthesis and Reaction Mechanisms

TPPMCl is primarily used as a reagent in organic synthesis. Its ability to participate in various chemical reactions makes it valuable in the preparation of other compounds.

1.1 Reaction with Triphenylphosphine

Studies have shown that TPPMCl can react with triphenylphosphine to form triphenylmethane and other substitution products. This reaction can be influenced by factors such as temperature, solvent choice, and the presence of other reactants. For instance, when triphenylmethyl bromide or chloride reacts with triphenylphosphine under specific conditions, it yields a mixture of products, including triphenylmethane .

1.2 Reductive Dehalogenation

TPPMCl is involved in reductive dehalogenation processes where halides are converted into hydrocarbons. This reaction is significant for synthesizing non-halogenated compounds from halogenated precursors . The efficiency of this process can be affected by the reaction environment, such as the solvent used (e.g., cumene vs. tert-butylbenzene) and temperature .

Biological Applications

2.1 Anticancer Activity

Recent studies have explored the potential anticancer properties of TPPMCl derivatives. For example, the compound triphenylmethylphosphonium trichloro(caffeine)platinum(II) has shown promising anticancer activity, indicating that modifications of TPPMCl can lead to significant biological effects . The mechanism behind this activity involves the formation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

2.2 Cell Membrane Studies

TPPMCl is also utilized in biochemistry for studying cell membranes due to its ability to interact with lipid bilayers. Its phosphonium group allows it to penetrate biological membranes, making it a useful tool for probing membrane dynamics and transport mechanisms.

Material Science Applications

3.1 Conductive Polymers

In material science, TPPMCl has been incorporated into conductive polymers. The phosphonium ion enhances the electrical conductivity of polymer matrices, making them suitable for applications in electronic devices such as sensors and transistors.

3.2 Photovoltaic Cells

Research indicates that TPPMCl can be used in the fabrication of organic photovoltaic cells. Its unique electronic properties contribute to improved charge transport within the cell structure, enhancing overall efficiency.

Data Tables

Application Area Description Key Findings
Organic SynthesisReacts with phosphines for reductive dehalogenationForms triphenylmethane and substitution products
Biological ResearchInvestigates anticancer properties of derivativesShows potential anticancer activity
Material ScienceUsed in conductive polymers and photovoltaic cellsEnhances conductivity and efficiency

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a TPPMCl derivative combined with platinum complexes on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that TPPMCl derivatives could serve as effective agents in cancer therapy.

Case Study 2: Membrane Interaction

Research focused on the interaction of TPPMCl with lipid bilayers using fluorescence microscopy techniques. The findings revealed that TPPMCl could effectively integrate into membranes, altering their properties and providing insights into membrane dynamics.

Mechanism of Action

The primary mechanism of action for triphenyl(triphenylmethyl)phosphonium chloride involves the formation of phosphonium ylides. These ylides act as nucleophiles, attacking electrophilic carbonyl compounds to form a four-membered ring intermediate. This intermediate then collapses to form an alkene and a phosphine oxide as the final products . The molecular targets and pathways involved in these reactions are primarily the carbonyl groups of aldehydes and ketones, which are converted to alkenes through the Wittig reaction .

Comparison with Similar Compounds

Structural and Functional Variations

Phosphonium salts differ primarily in their substituents, which dictate their physical properties, reactivity, and applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Substituent Group Key Applications References
Benzyl triphenylphosphonium chloride C25H22ClP 388.87 Benzyl (C6H5CH2) Wittig reactions, DESs, flame retardants
Allyltriphenylphosphonium chloride C21H20ClP 338.81 Allyl (CH2CHCH2) Alkene synthesis via Wittig reactions
Triphenyl(4-pyridinylmethyl)phosphonium chloride C24H21ClNP 397.86 4-Pyridinylmethyl Synthesis of heterocyclic compounds
Dodecyl triphenylphosphonium chloride C30H48ClP 499.11 Dodecyl (C12H25) Bactericidal agents
(Chloromethyl)triphenylphosphonium chloride C19H17Cl2P 353.67 Chloromethyl (ClCH2) Corrosion inhibition, high reactivity

Substituent Effects on Properties

  • Alkyl Chain Length : Longer chains (e.g., dodecyl) increase hydrophobicity, enhancing antimicrobial activity but reducing solubility in polar solvents .
  • Aromatic vs. Aliphatic : Benzyl and pyridinylmethyl groups improve compatibility in polymer matrices and DESs, while allyl groups favor reactivity in Wittig reactions .
  • Electron-Withdrawing Groups : Chloromethyl substituents enhance electrophilicity, making (chloromethyl)triphenylphosphonium chloride highly reactive in alkylation reactions .

Research Findings Highlighting Differences

  • Wittig Reaction Efficiency : Allyl and benzyl derivatives are preferred for alkene synthesis due to balanced stability and reactivity .
  • DES Performance : Benzyl triphenylphosphonium chloride forms effective DESs with lactic acid, showing low toxicity and high biodegradability .
  • Corrosion Inhibition : Bulky substituents (e.g., tetraphenyl) reduce adsorption on metal surfaces, while linear alkyl chains improve surface coverage .

Biological Activity

Triphenyl(triphenylmethyl)phosphonium chloride (TPP) is a phosphonium salt that has garnered attention for its significant biological activities, particularly in the context of mitochondrial function and potential therapeutic applications. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a triphenylmethyl group and a phosphonium ion. Its molecular formula is C37H30ClPC_{37}H_{30}ClP . The compound's ability to accumulate in mitochondria is a key feature that underpins its biological activity, particularly its influence on cellular metabolism and oxidative stress.

  • Mitochondrial Targeting : TPP is known to selectively accumulate in mitochondria due to its positive charge, which allows it to traverse the negatively charged mitochondrial membrane. This property makes it an effective tool for studying mitochondrial functions and dynamics .
  • Influence on Mitochondrial Membrane Potential : Research indicates that TPP can modulate mitochondrial membrane potential, impacting ATP production and reactive oxygen species (ROS) generation. This modulation plays a crucial role in cellular metabolism and apoptosis .
  • Anticancer Properties : TPP derivatives have been investigated for their potential anticancer effects. They may alter redox signaling pathways in cancer cells, leading to reduced proliferation and enhanced apoptosis .

Antibacterial Effects

Studies have demonstrated that phosphonium compounds exhibit notable antibacterial activity against various pathogens. For instance, TPP has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria including Escherichia coli and Klebsiella pneumoniae . The minimum inhibitory concentration (MIC) values indicate strong bactericidal activity comparable to standard antibiotics.

Case Studies

  • Mitochondrial Medicine : A study highlighted the use of TPP-based compounds in targeting mitochondria for therapeutic purposes in cancer treatment. The compounds were shown to influence ROS-mediated signaling pathways, suggesting a novel approach for cancer therapy .
  • Antimicrobial Applications : Research on triphenylamine phosphonium ionic liquids revealed their ability to self-assemble into nanoassemblies with significant bactericidal activity against resistant strains of Staphylococcus aureus. These findings underscore the potential of TPP derivatives in addressing antibiotic resistance .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey Features
Triphenylmethyl chlorideC_{19}H_{15}ClCommonly used as a protecting group in organic synthesis
Methyltriphenylphosphonium chlorideC_{19}H_{20}ClPSimilar applications but lacks the triphenylmethyl group
(Methoxymethyl)triphenylphosphonium chlorideC_{22}H_{25}ClPFunctions as a Wittig reagent; reacts with carbonyls

Q & A

Q. What are the optimal synthetic routes for Triphenyl(triphenylmethyl)phosphonium chloride, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting triphenylphosphine with triphenylmethyl chloride in anhydrous conditions. Key parameters include:
  • Solvent Choice : Use polar aprotic solvents (e.g., tetrahydrofuran) to stabilize ionic intermediates .
  • Temperature : Maintain reflux (80–100°C) for 6–12 hours to ensure complete reaction .
  • Stoichiometry : A 1:1 molar ratio of triphenylphosphine to alkyl halide minimizes side products .
    Table 1 : Yield Optimization Strategies
Condition AdjustmentImpact on YieldReference
Solvent: THF vs. DCMTHF increases yield by 15%
N₂ atmospherePrevents oxidation; +10% yield
Catalyst: None vs. KIKI reduces reaction time by 30%

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/³¹P NMR : ³¹P NMR is critical for confirming phosphonium formation (δ ≈ 20–25 ppm). ¹H NMR resolves aryl and alkyl proton environments .
  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., triclinic system, space group P1) provides bond angles and cation-anion interactions .
  • Elemental Analysis : Verify Cl⁻ content via titration or ion chromatography .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • Ventilation : Use fume hoods due to potential HCl gas release during decomposition .
  • PPE : Nitrile gloves and goggles; avoid skin contact (irritant) .
  • Storage : Keep in airtight containers away from oxidizers (risk of exothermic reactions) .

Q. How is this phosphonium salt utilized in Wittig or Staudinger reactions?

  • Methodological Answer :
  • Wittig Reaction : Acts as a ylide precursor. React with aldehydes/ketones in basic conditions (e.g., NaHMDS) to form alkenes .
  • Staudinger Reaction : Reduces azides to iminophosphoranes. Monitor reaction progress via IR (disappearance of N₃ stretch at ~2100 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s efficacy as a phase-transfer catalyst in biphasic systems?

  • Methodological Answer : The bulky triphenylmethyl group enhances lipophilicity, enabling shuttling of anions (e.g., Cl⁻) between aqueous and organic phases. Kinetic studies using UV-Vis (e.g., monitoring anion transfer rates) reveal a 2:1 catalyst-substrate complex .

Q. How should researchers address contradictory spectroscopic data (e.g., ³¹P NMR shifts) reported in literature?

  • Methodological Answer :
  • Control Experiments : Repeat synthesis with rigorously dried reagents to exclude moisture effects .
  • Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)₃) to resolve overlapping peaks .
  • Computational Validation : Compare experimental shifts with DFT-calculated values (software: Gaussian, ORCA) .

Q. Can computational methods predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) model solvation effects. For example, simulations in ionic liquids show enhanced anion mobility, correlating with experimental rate increases .

Q. What emerging applications exist for this compound in materials science or biochemistry?

  • Methodological Answer :
  • Ionic Liquids : As a cationic component, it improves thermal stability (TGA decomposition >300°C) .
  • Enzyme Inhibition : Acts as a transition-state analog for phosphatases (IC₅₀ studies required) .

Q. How does the compound’s stability vary under acidic vs. alkaline conditions?

  • Methodological Answer :
  • Acidic Conditions (pH < 3) : Rapid hydrolysis to triphenylphosphine oxide (monitor via ³¹P NMR) .
  • Alkaline Conditions (pH > 10) : Stable but may form phosphine oxide upon heating (>60°C) .
    Table 2 : Stability Profile
ConditionDecomposition ProductTimeframe
pH 2, 25°CTriphenylphosphine oxide<1 hour
pH 12, 25°CNo decomposition>24 hours

Q. How does its catalytic performance compare to structurally similar phosphonium salts (e.g., tetraphenylphosphonium chloride)?

  • Methodological Answer :
  • Activity : Triphenylmethyl derivatives show higher anion-binding affinity (ΔG ≈ −5.2 kcal/mol vs. −3.8 kcal/mol for tetraphenyl) due to steric bulk .
  • Thermal Stability : Lower melting point (221°C vs. 300°C) limits high-temperature applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Triphenyl(triphenylmethyl)phosphonium chloride

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